molecular formula C9H7BrN2O B6192759 7-bromo-5-methoxyquinoxaline CAS No. 2648962-51-8

7-bromo-5-methoxyquinoxaline

Cat. No.: B6192759
CAS No.: 2648962-51-8
M. Wt: 239.1
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Description

7-Bromo-5-methoxyquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by its bromine and methoxy functional groups Quinoxalines are heterocyclic aromatic organic compounds with a fused benzene and pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-methoxyquinoxaline typically involves the following steps:

  • Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or β-diketones.

  • Bromination: Bromination of the quinoxaline core at the 7-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methoxyquinoxaline undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, aqueous conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: NaI, KF, polar aprotic solvents like acetonitrile (MeCN).

Major Products Formed:

  • Oxidation: Formation of quinoxaline-7,5-dione derivatives.

  • Reduction: Formation of this compound derivatives with reduced functional groups.

  • Substitution: Formation of 7-iodo-5-methoxyquinoxaline or 7-fluoro-5-methoxyquinoxaline.

Scientific Research Applications

7-Bromo-5-methoxyquinoxaline has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-bromo-5-methoxyquinoxaline exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism can vary based on the specific application and the biological system .

Comparison with Similar Compounds

  • 7-bromo-5-methylquinoxaline

  • 7-iodo-5-methoxyquinoxaline

  • 7-fluoro-5-methoxyquinoxaline

Properties

CAS No.

2648962-51-8

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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